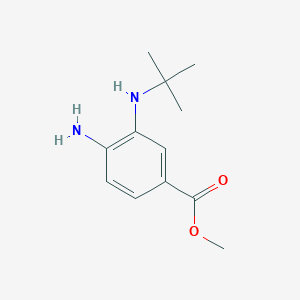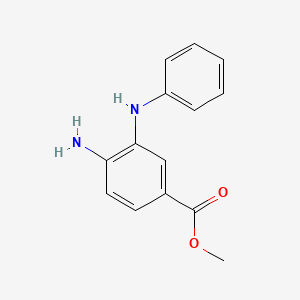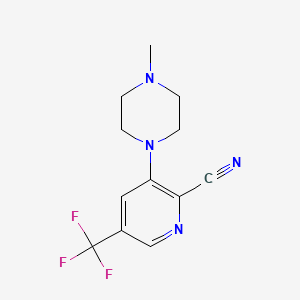![molecular formula C5H7N3O2S B1430485 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid CAS No. 1461713-54-1](/img/structure/B1430485.png)
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid
描述
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 1,3,4-thiadiazole and has a methylamino group attached to it, making it a unique chemical entity.
作用机制
The exact mechanism of action of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade. 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade, leading to cell death. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is its relatively simple synthesis method, which can be achieved with high yields. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have a wide range of potential applications in various fields, including medicine and microbiology. However, one of the limitations of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid. One potential direction is the development of new anticancer drugs based on the structure of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid. Another potential direction is the study of the effects of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid on other enzymes and neurotransmitters in the brain. In addition, further studies are needed to investigate the potential use of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid in the treatment of neurodegenerative diseases and the development of new antibiotics.
Conclusion:
In conclusion, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is a unique chemical entity that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is relatively straightforward, and it has been shown to have a wide range of potential applications in medicine and microbiology. Further studies are needed to fully understand the mechanism of action of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid and its potential applications in various fields.
科学研究应用
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been studied extensively for its potential applications in various fields. In the field of medicine, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-6-5-8-7-3(11-5)2-4(9)10/h2H2,1H3,(H,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFSGSVEKBLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1430405.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)



![3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride](/img/structure/B1430412.png)


![4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1430416.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)
